REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[N:5]=[N+:6]([O-])[C:7]([CH3:13])=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].FC(F)(F)C(OC(=O)C(F)(F)F)=[O:18]>ClCCl>[CH2:11]([O:10][C:9]1[CH:8]=[C:7]([CH2:13][OH:18])[N:6]=[N:5][C:4]=1[O:3][CH2:1][CH3:2])[CH3:12]
|
Name
|
3,4-Diethoxy-6-methylpyridazine 1-oxide
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1N=[N+](C(=CC1OCC)C)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness again
|
Type
|
CUSTOM
|
Details
|
Removal of the organic phase
|
Type
|
EXTRACTION
|
Details
|
was followed by extraction twice more with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified twice using silica gel with dichloromethane/methanol as the eluent
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(N=NC1OCC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 716 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |